

# Spectroscopic Profile of 8-Ethoxyquinoline-5-Sulfonic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

8-Ethoxyquinoline-5-sulfonic acid is a quinoline derivative of interest in various fields, including medicinal chemistry and materials science. Its structural elucidation and characterization are paramount for its application and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid, based on the known spectroscopic behavior of its constituent functional groups. Due to the limited availability of experimentally-derived public data for this specific molecule, the following sections present illustrative spectroscopic data tables and generalized experimental protocols.

#### **Chemical Structure**

IUPAC Name: 8-ethoxyquinoline-5-sulfonic acid Molecular Formula: C11H11NO4S Molecular Weight: 253.27 g/mol CAS Number: 15301-40-3

## **Spectroscopic Data Summary**

The following tables summarize the expected spectroscopic data for 8-ethoxyquinoline-5-sulfonic acid. These values are illustrative and based on the analysis of its functional groups (quinoline ring, ethoxy group, and sulfonic acid group).

## Infrared (IR) Spectroscopy



Instrument: Bruker Tensor 27 FT-IR[1] Technique: KBr pellet[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad, Strong	O-H stretch (sulfonic acid & water of hydration)
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic -CH₂, - CH₃)
~1620-1580	Medium-Strong	C=C and C=N stretching (quinoline ring)
~1480	Medium	C-H bending (aliphatic)
~1240	Strong	S=O stretch (asymmetric, sulfonic acid)
~1170	Strong	S=O stretch (symmetric, sulfonic acid)
~1040	Strong	C-O-C stretch (ethoxy group)
~1030	Strong	S-O stretch (sulfonic acid)
~830	Strong	C-H out-of-plane bending (aromatic)

## **Raman Spectroscopy**

Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1]



Wavenumber (cm⁻¹)	Intensity	Assignment
~3070	Medium	C-H stretch (aromatic)
~2930	Strong	C-H stretch (aliphatic)
~1610	Strong	C=C and C=N stretching (quinoline ring)
~1400	Medium	Ring stretching (quinoline)
~1030	Medium	S=O symmetric stretch

**UV-Visible (UV-Vis) Spectroscopy** 

λmax (nm)	Solvent	Molar Absorptivity (ε)	Transition
~240	Ethanol	~35,000	$\pi \to \pi$
~320	Ethanol	~8,000	n → π

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.45	t	3H	-O-CH₂-CH₃
~4.20	q	2H	-O-CH₂-CH₃
~7.60	d	1H	H-6
~8.20	d	1H	H-7
~8.90	dd	1H	H-4
~9.10	dd	1H	H-2
~9.50	d	1H	H-3
~11.0	br s	1H	-SO₃H

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6



Chemical Shift (δ) ppm	Assignment
~15.0	-O-CH <sub>2</sub> -CH <sub>3</sub>
~65.0	-O-CH₂-CH₃
~115.0	C-7
~122.0	C-3
~125.0	C-4a
~130.0	C-5
~135.0	C-6
~140.0	C-8a
~148.0	C-4
~150.0	C-2
~155.0	C-8

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
253.04	100	[M] <sup>+</sup> (Molecular Ion)
225.05	60	[M - C <sub>2</sub> H <sub>4</sub> ]+
173.03	40	[M - SO₃] <sup>+</sup>
145.04	80	[M - SO <sub>3</sub> - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

## **Infrared (IR) Spectroscopy**

• Sample Preparation: A small amount of 8-ethoxyquinoline-5-sulfonic acid is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The



mixture is then compressed into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of 8-ethoxyquinoline-5-sulfonic acid is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

## **UV-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: A dilute solution of 8-ethoxyquinoline-5-sulfonic acid is prepared using a UV-transparent solvent, such as ethanol.
- Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a spectrophotometer. A blank spectrum of the solvent is also recorded for baseline correction.
- Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined from the spectrum.

## **Mass Spectrometry (MS)**

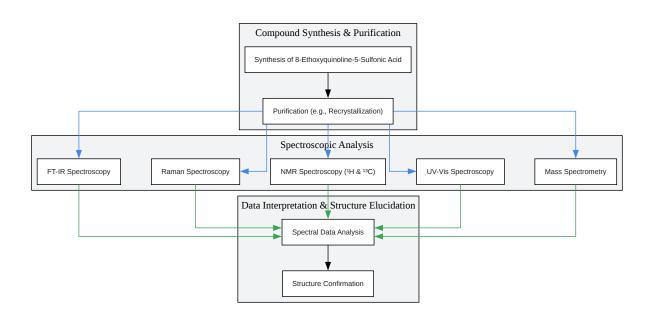
• Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.



- Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## **Workflow Visualization**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 8-ethoxyquinoline-5-sulfonic acid.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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#### References

- 1. 8-Ethoxyquinoline-5-sulfonic acid hydrate | C11H13NO5S | CID 56924511 PubChem [pubchem.ncbi.nlm.nih.gov]
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